Zopiclone D8

Description

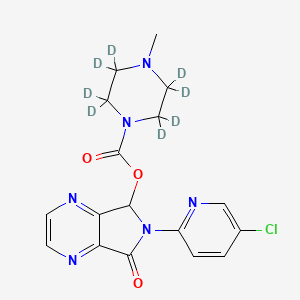

Structure

3D Structure

Properties

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215518-83-4 | |

| Record name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Isotopic Characterization of Zopiclone D8 and Deuterated Metabolites

Strategies for Deuterium (B1214612) Incorporation in the Zopiclone (B121070) Chemical Compound

Deuterium incorporation into the zopiclone molecule to create Zopiclone D8 typically targets specific positions within the molecule to achieve a defined isotopic label. While the exact synthesis of this compound is often proprietary or detailed in specific patents, general strategies for deuterating such complex organic molecules are well-established. These methods often involve the use of deuterated reagents or solvents during key synthetic steps.

One common approach for introducing deuterium into organic molecules involves acid-catalyzed hydrogen-deuterium (H/D) exchange reactions . This method can be applied to aromatic rings or other sites with acidic protons. For molecules like zopiclone, which contains various functional groups and ring systems, selective deuteration can be challenging. Strategies might include:

Deuteration of Precursor Molecules: Synthesizing deuterated building blocks that are then incorporated into the zopiclone structure. For instance, if the piperazine (B1678402) ring is the target for deuteration, a deuterated piperazine derivative could be synthesized and then reacted to form the final zopiclone molecule.

Exchange Reactions on the Final Product or Intermediates: Subjecting zopiclone or its synthetic intermediates to conditions that promote H/D exchange. This often requires strong deuterated acids (e.g., DCl, D₂SO₄) or bases in the presence of a deuterium source like D₂O or deuterated solvents (e.g., methanol-d₄, DMSO-d₆) mdpi.com. The regioselectivity of these exchange reactions is critical for obtaining the desired isotopologue.

Use of Deuterated Reagents in Specific Reactions: For example, if a reduction step is involved, using deuterated reducing agents like sodium borodeuteride (NaBD₄) can introduce deuterium atoms at specific positions nih.gov.

The "D8" designation typically implies that eight hydrogen atoms in the zopiclone molecule have been replaced by deuterium. Based on common labeling practices and available data, the piperazine ring is a frequent site for such extensive deuteration. For example, "Zopiclone-d8 N-Oxide" is described with the molecular formula C₁₇D₈H₉ClN₆O₄, indicating deuterium incorporation primarily within the piperazine moiety lgcstandards.compharmaffiliates.com.

Isotopic Purity Assessment and Deuterium Localization in this compound

Ensuring the quality of this compound requires rigorous assessment of its isotopic purity and the precise localization of the deuterium atoms.

Isotopic Purity: This refers to the percentage of molecules in a sample that contain the specified number of deuterium atoms. It is typically determined using mass spectrometry (MS) by analyzing the distribution of isotopic ions. High isotopic purity (e.g., >97%) is essential for its use as an internal standard lgcstandards.comrsc.org. The determination involves comparing the abundance of the target isotopologue (D8) against other isotopologues (D0, D1, D2, etc.) lgcstandards.com.

Deuterium Localization: Pinpointing the exact positions of the deuterium atoms within the molecule is crucial for understanding its behavior and for confirming successful synthesis. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, as well as high-resolution mass spectrometry (HRMS) rsc.orgresearchgate.netnih.gov.

Table 1: Isotopic Purity and Distribution Data for this compound (Example)

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.03 |

| d1 | 0.21 |

| d2 | 0.95 |

| d3 | 0.81 |

| d4 | 0.00 |

| d5 | 0.00 |

| d6 | 0.14 |

| d7 | 11.98 |

| d8 | 85.89 |

Note: This table represents an example of isotopic distribution as reported in a Certificate of Analysis for Zopiclone-d8 N-Oxide lgcstandards.com. Actual values may vary depending on the specific synthesis batch and analytical method.

Advanced Spectroscopic Characterization of Deuterated Zopiclone Compounds

Spectroscopic techniques are indispensable for confirming the structure and isotopic labeling of this compound.

NMR spectroscopy provides detailed information about the molecular structure and the location of deuterium atoms.

¹H NMR Spectroscopy: In ¹H NMR spectra, the presence of deuterium at specific positions leads to the absence or significant reduction of corresponding proton signals. The chemical shifts of nearby protons can also be affected by the presence of deuterium due to secondary kinetic isotope effects. By comparing the ¹H NMR spectrum of this compound with that of unlabeled zopiclone, researchers can identify which proton signals are missing or diminished, thereby indicating the sites of deuteration researchgate.netnih.govweebly.com.

²H NMR Spectroscopy: This technique directly detects the deuterium nuclei. The chemical shifts in a ²H NMR spectrum correspond to the chemical environments of the deuterated atoms, providing direct evidence for deuterium localization. This is particularly useful for confirming the precise positions of deuterium incorporation, especially when combined with ¹H NMR data rsc.orgweebly.com.

2D NMR Techniques: Experiments like ¹H-¹H COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) can further aid in assigning signals and confirming the structural integrity of the deuterated compound by mapping proton-proton or proton-carbon correlations researchgate.netnih.govresearchgate.net.

Mass spectrometry is a primary tool for confirming the mass increase due to deuterium incorporation and assessing isotopic purity.

Mass-to-Charge Ratio (m/z): this compound will exhibit a higher m/z value compared to unlabeled zopiclone due to the addition of eight deuterium atoms (each approximately 1 Da heavier than hydrogen). This mass shift is a direct indicator of successful deuteration.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula, including the number of deuterium atoms. This is critical for differentiating this compound from other potential impurities or isotopologues rsc.org.

Isotopic Pattern Analysis: MS analysis reveals the distribution of various isotopologues (e.g., D0, D1, ..., D8) present in the sample. The relative intensities of these peaks allow for the calculation of isotopic purity, ensuring that the majority of the molecules contain the intended eight deuterium atoms lgcstandards.comrsc.org. Techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are commonly employed for simultaneous quantification and confirmation, often using deuterated analogs as internal standards researchgate.netijpsr.comresearchgate.net.

By employing these advanced spectroscopic and spectrometric techniques, researchers can confidently synthesize and characterize this compound, ensuring its accuracy and reliability for demanding analytical applications.

Compound List:

Zopiclone

this compound

Zopiclone-d8 N-Oxide

N-Desmethyl zopiclone-d8

Eszopiclone-D8

S-Zopiclone-d8

R-Zopiclone

Methodological Advancements in Analytical Quantification Utilizing Zopiclone D8

Zopiclone (B121070) D8 as an Internal Standard in High-Throughput Quantitative Bioanalysis

The ideal internal standard (IS) should be chemically similar to the analyte, exhibit a similar retention time without co-eluting, have a comparable response in the mass spectrometer, and not be present in the endogenous sample. Zopiclone D8, with deuterium (B1214612) atoms replacing hydrogen atoms, fulfills these criteria exceptionally well for the analysis of zopiclone. The mass shift due to deuterium labeling allows for its distinct detection by a mass spectrometer while ensuring it behaves almost identically to the unlabeled zopiclone during chromatographic separation and ionization. This has made it an invaluable component in developing robust, high-throughput bioanalytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) Method Development for this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of zopiclone in biological samples, with this compound serving as the internal standard. The high sensitivity and selectivity of this method allow for the detection of low concentrations of the drug and its metabolites.

The successful separation of zopiclone from endogenous interferences in biological samples is a critical step in ensuring accurate quantification. For the enantioselective quantification of S-Zopiclone and R-Zopiclone using S-Zopiclone D8 as the internal standard, a chiral stationary phase is required. Research has demonstrated the successful use of a Chiralpak IC-3 column (0.46 cm I.D x 15 cm L) for this purpose. nih.gov

Optimization of the mobile phase is crucial for achieving good peak shape and resolution. An isocratic mobile phase, consisting of a mixture of 0.1% ammonia (B1221849) in acetonitrile (B52724) and 0.1% ammonia in Milli-Q water in a 90:10 v/v ratio, has been effectively used. nih.gov This composition ensures efficient elution and ionization of both zopiclone enantiomers and the deuterated internal standard. The flow rate is typically set around 1000 µL/min, often with a splitter to direct an appropriate flow into the mass spectrometer. nih.gov

For general, non-enantioselective UPLC-MS/MS methods, a common choice is a C18 column, such as an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7-μm particle size). semanticscholar.org The mobile phase in such cases often consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727). semanticscholar.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IC-3 (0.46 cm I.D x 15 cm L) | nih.gov |

| Mobile Phase | 0.1% Ammonia in Acetonitrile and 0.1% Ammonia in Milli Q Water (90:10 v/v) | nih.gov |

| Flow Rate | 1000 µL/min | nih.gov |

| Column Temperature | 25°C | nih.gov |

| Injection Volume | 5 µL | nih.gov |

Electrospray ionization (ESI) in the positive ion mode is a highly effective technique for the ionization of zopiclone and its deuterated internal standard. nih.gov The detection and quantification are typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

For the analysis of S-Zopiclone, R-Zopiclone, and S-Zopiclone D8, the mass spectrometer is tuned to optimize the signal for each compound. The full Q1 and Q3 scans are acquired by infusing standard solutions into the ESI source. nih.gov The specific MRM transitions and optimized parameters are critical for the method's performance.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| S-Zopiclone | 389.0 | 244.1 | Positive ESI | nih.gov |

| R-Zopiclone | 389.0 | 244.1 | Positive ESI | nih.gov |

| S-Zopiclone D8 | 397.0 | 244.1 | Positive ESI | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

While LC-MS/MS is the more prevalent technique for zopiclone analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable method. semanticscholar.org However, the use of this compound as an internal standard in published GC-MS methods is not as extensively documented as in LC-MS/MS literature. General GC-MS methods for zopiclone confirmation and quantitation have been developed for forensic and toxicological purposes. semanticscholar.org These methods typically involve solid-phase extraction for sample cleanup followed by analysis on the GC-MS system. semanticscholar.org

Sample Preparation Techniques for Biological Matrices Employing this compound

Effective sample preparation is essential to remove interfering substances from biological matrices like plasma, serum, and urine, and to concentrate the analyte of interest. When using this compound as an internal standard, it is added to the sample at the beginning of the extraction process to account for any loss of the analyte during sample handling.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction of zopiclone and this compound from plasma. nih.gov SPE cartridges, such as Orochem (30mg, 1mL), can be pre-conditioned with methanol and equilibrated with water before the plasma sample is loaded. nih.gov This technique offers high recovery and reproducibility. nih.gov

Liquid-Liquid Extraction (LLE) is another common approach. A study on the analysis of benzodiazepines and z-drugs in serum or plasma utilized LLE with a mixture of dichloromethane–ether–hexane. semanticscholar.org This method involves vortexing the sample with the extraction solvent, followed by centrifugation and evaporation of the organic layer before reconstitution for analysis. semanticscholar.org

Enantioselective Methodologies for Zopiclone and its Deuterated Enantiomers (S-Zopiclone D8, R-Zopiclone D8)

Zopiclone is a chiral compound, and its enantiomers, S-zopiclone (eszopiclone) and R-zopiclone, may exhibit different pharmacological and pharmacokinetic properties. Therefore, enantioselective analytical methods are essential for stereoselective disposition studies. The development of such methods often relies on the use of deuterated enantiomeric internal standards, such as S-Zopiclone D8 and R-Zopiclone D8, to ensure accurate quantification of the individual enantiomers.

A high-performance LC-MS/MS method has been developed for the simultaneous determination of both S-Zopiclone and R-Zopiclone in human plasma using S-Zopiclone D8 as the internal standard. ijpsr.com This method employed a chiral stationary phase column (chiralpak IC-3) to achieve distinct separation of the enantiomers. ijpsr.com The typical retention times were 5.68 min for S-Zopiclone, 4.04 min for R-Zopiclone, and 5.65 min for S-Zopiclone D8. ijpsr.com The close retention time of the internal standard to the S-enantiomer is ideal for ensuring accurate quantification.

Another study developed and validated an LC-MS/MS method for the simultaneous quantification of zopiclone and its metabolites in rat plasma. researchgate.net This method also utilized a chiral stationary phase (Chiralpak ADR-H column) to separate the enantiomers. researchgate.net The application of this method in a pilot pharmacokinetic study revealed that the plasma concentrations of (+)-(S)-zopiclone were consistently higher than those of (-)-R-zopiclone, confirming the stereoselective disposition of zopiclone. researchgate.net

The use of deuterated enantiomers as internal standards in these methodologies is crucial for correcting any potential matrix effects and ensuring the accuracy of the stereoselective quantification.

Table of Compounds

| Compound Name |

|---|

| Zopiclone |

| This compound |

| S-Zopiclone |

| R-Zopiclone |

| S-Zopiclone D8 |

| R-Zopiclone D8 |

| N-Desmethyl Zopiclone |

| N-Desmethyl this compound |

| Zopiclone-N-oxide |

| 2-amino-5-chloropyridine |

| Metaxalone (B1676338) |

Mechanistic Investigations of Zopiclone Biotransformation Using Deuterium Labeling

Elucidation of Zopiclone (B121070) Metabolic Pathways through Deuteration Studies

Zopiclone undergoes extensive metabolism in the liver, with the primary pathways being N-demethylation and N-oxidation. wikipedia.orgnih.gov Deuterium (B1214612) labeling has been instrumental in elucidating the specific roles of various enzymes in these processes and understanding the kinetics of metabolite formation.

Studies have identified Cytochrome P450 (CYP) enzymes as the primary drivers of zopiclone metabolism. Specifically, CYP3A4 and CYP2C8 have been shown to be significantly involved. nih.govhres.ca Research using human liver microsomes has demonstrated that CYP3A4 is a major enzyme responsible for the metabolism of zopiclone into both its N-desmethyl and N-oxide metabolites. nih.gov Furthermore, recombinant CYP2C8 has shown high enzymatic activity in the metabolism of zopiclone to both of these metabolites. nih.gov Inhibition studies have confirmed these findings, with the CYP3A inhibitor ketoconazole (B1673606) reducing the formation of both metabolites by approximately 40%. nih.gov The generation of N-desmethyl-zopiclone (ND-Z) and N-oxide-zopiclone (NO-Z) shows a strong correlation with CYP3A4 activity. nih.gov

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the greater mass of deuterium. This effect is particularly useful in studying metabolic pathways, as it can help identify the rate-limiting steps in a drug's biotransformation. While specific quantitative data on the KIE for Zopiclone-D8 is not extensively detailed in the provided results, the principle of using deuterated standards implies an understanding of these effects for accurate quantification in pharmacokinetic studies. chemsrc.com The use of deuterated internal standards like Zopiclone-D8 is a standard practice in analytical toxicology and pharmacology to ensure accurate measurement of the parent drug and its metabolites by compensating for variations during sample processing and analysis. scispace.comdoi.orgoup.com

Deuteration can potentially alter the ratio of metabolites formed, a phenomenon known as metabolic shunting. If the cleavage of a carbon-deuterium bond is a rate-limiting step in one metabolic pathway, the metabolism may be shunted towards an alternative pathway where this bond cleavage is not required. For zopiclone, this could theoretically alter the ratio of N-desmethyl-zopiclone to zopiclone-N-oxide. In studies analyzing hair samples after a single dose of zopiclone, the metabolite-to-parent drug ratio for N-desmethylzopiclone to zopiclone ranged from 0.6 to 3.4. doi.orgvulcanchem.com While these studies used deuterated internal standards for analytical accuracy, they did not specifically investigate the influence of deuteration on the metabolic ratios of Zopiclone-D8 itself. doi.org

Characterization of Deuterated Zopiclone Metabolites

The deuterated metabolites of zopiclone, specifically N-Desmethyl Zopiclone-D8 and Zopiclone-D8 N-Oxide, are crucial as internal standards in analytical and forensic toxicology. who.int Their synthesis and availability allow for precise quantification of the non-deuterated metabolites in biological samples. vulcanchem.comchemwhat.com

N-Desmethyl Zopiclone is a primary, though inactive, metabolite of zopiclone formed through demethylation. wikipedia.orgvulcanchem.comwho.int The deuterated version, N-Desmethyl Zopiclone-D8, is used as an internal standard in mass spectrometry-based analytical methods. chemsrc.commedchemexpress.com Its distinct mass shift allows for clear differentiation from the endogenous, non-labeled metabolite, ensuring accurate quantification in various biological matrices such as hair and plasma. vulcanchem.comresearchgate.net This is particularly important in pharmacokinetic studies and forensic analysis where precise concentration levels are critical. vulcanchem.comresearchgate.net

Zopiclone N-oxide is another major, but less active, metabolite of zopiclone. wikipedia.orgvulcanchem.commedchemexpress.com Zopiclone-D8 N-Oxide serves as a valuable internal standard for the quantification of zopiclone N-oxide in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comchemwhat.comsynzeal.com The use of this deuterated standard helps to correct for any variability in the analytical process, leading to more reliable and accurate results in research and clinical settings. vulcanchem.com

Preclinical and In Vitro Studies of Zopiclone D8 Biotransformation

The investigation into the biotransformation of deuterated compounds, such as this compound, is a critical area of research in drug metabolism. The substitution of hydrogen atoms with deuterium can significantly alter the pharmacokinetic profile of a drug, primarily due to the kinetic isotope effect (KIE). This effect arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. In the context of drug metabolism, where enzymatic reactions often involve the breaking of C-H bonds, this can lead to a slower rate of metabolism, potentially enhancing the drug's half-life and exposure. sci-hub.sefda.gov

Preclinical and in vitro studies are fundamental in elucidating these effects. These studies typically involve the use of animal models and various in vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, to understand how a deuterated compound is metabolized compared to its non-deuterated counterpart. mdpi.comfrontiersin.org

While specific preclinical and in vitro studies detailing the biotransformation of this compound are not extensively available in the public domain, we can infer the expected metabolic pathways based on the known metabolism of zopiclone and the principles of deuterium labeling. Zopiclone is extensively metabolized in the liver, primarily through three major pathways: N-demethylation, N-oxidation, and oxidative decarboxylation. e-lactancia.orgwho.intnih.govdrugbank.com The primary enzymes responsible for the N-demethylation and N-oxidation of zopiclone are Cytochrome P450 (CYP) 3A4 and, to a lesser extent, CYP2C8. nih.govpharmgkb.orghres.ca

In vitro studies using human liver microsomes have been pivotal in identifying the enzymes involved in zopiclone metabolism. nih.gov Such studies typically measure the rate of formation of the main metabolites, N-desmethyl zopiclone and N-oxide zopiclone. For instance, a study using human liver microsomes determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of these metabolites, providing insights into the enzyme kinetics. nih.gov

When considering this compound, the deuteration is on the N-methyl group of the piperazine (B1678402) ring. This position is a primary site for metabolism, leading to the formation of N-desmethyl zopiclone. Therefore, a significant kinetic isotope effect would be anticipated for the N-demethylation pathway.

Hypothetical Comparative In Vitro Metabolism Data

The following table illustrates a hypothetical comparison of the in vitro metabolism of zopiclone and this compound in human liver microsomes. This data is based on the established metabolic pathways of zopiclone and the expected impact of deuterium substitution.

| Compound | Metabolic Pathway | Primary Enzyme | Hypothetical Rate of Metabolite Formation (pmol/min/mg protein) |

| Zopiclone | N-demethylation | CYP3A4, CYP2C8 | 100 |

| N-oxidation | CYP3A4 | 80 | |

| This compound | N-demethylation | CYP3A4, CYP2C8 | 40 (Slower due to KIE) |

| N-oxidation | CYP3A4 | 80 (Unaffected) |

This hypothetical data suggests that the rate of N-demethylation for this compound would be significantly lower than that of zopiclone, while the N-oxidation pathway, which occurs at a different site on the molecule, would remain largely unaffected. This "metabolic switching" could lead to a different ratio of metabolites being formed. nih.gov

Expected Findings from Preclinical Studies

Preclinical studies in animal models, such as rats, would be essential to understand the in vivo consequences of the altered metabolism of this compound. nih.govresearchgate.netrug.nl These studies would typically involve administering zopiclone and this compound to different groups of animals and then analyzing plasma and urine samples over time to determine the pharmacokinetic parameters and metabolite profiles.

Hypothetical Preclinical Pharmacokinetic Data in Rats

The table below presents a hypothetical comparison of the key pharmacokinetic parameters for zopiclone and this compound following oral administration to rats.

| Parameter | Zopiclone | This compound | Expected Change |

| Cmax (ng/mL) | 150 | 180 | Increase |

| Tmax (h) | 1.5 | 1.5 | No significant change |

| AUC (ng·h/mL) | 600 | 900 | Increase |

| t1/2 (h) | 4 | 6 | Increase |

| Metabolite Ratio (N-desmethyl/N-oxide) | 1.25 | 0.5 | Decrease |

These hypothetical preclinical data predict that this compound would exhibit increased maximum plasma concentration (Cmax), a larger area under the curve (AUC), and a longer elimination half-life (t1/2) compared to zopiclone. This is a direct consequence of the reduced rate of metabolism due to the kinetic isotope effect. Furthermore, the ratio of the N-desmethyl metabolite to the N-oxide metabolite would be expected to decrease, reflecting the shift in the metabolic pathway away from N-demethylation.

Applications of Zopiclone D8 in Pharmacokinetic Research and Bioequivalence Studies Preclinical Focus

Precise Quantification of Zopiclone (B121070) and Metabolites in Preclinical Pharmacokinetic Investigations Utilizing Zopiclone D8

This compound is widely employed as an internal standard (IS) in the development and validation of analytical methods for quantifying zopiclone and its primary metabolites, such as N-desmethyl zopiclone and zopiclone N-oxide, in various biological samples. These samples commonly include plasma, serum, urine, and whole blood collected from preclinical models (e.g., rodents). The use of a deuterated IS, which shares similar physicochemical properties with the analyte but is distinguishable by its mass, is essential for compensating for variations in sample preparation, extraction efficiency, and matrix effects during LC-MS/MS analysis. This ensures accurate and reproducible quantification, which is fundamental for establishing PK parameters.

Several studies have successfully developed and validated LC-MS/MS methods utilizing this compound for the precise determination of zopiclone and its metabolites. These methods are characterized by their sensitivity, selectivity, and robustness, enabling the detection of low analyte concentrations crucial for preclinical PK profiling. For instance, validated methods have reported specific linear ranges for quantification and demonstrated high accuracy and precision, as summarized below.

Table 1: Analytical Performance Parameters for Zopiclone and Metabolite Quantification Using Zopiclone-d8 as Internal Standard

| Analyte | Matrix | Calibration/Linear Range | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%) | Reference |

| Zopiclone | Plasma | 0.5–150 ng/mL | Not specified | ≤10 | <11 | researchgate.net |

| N-desmethyl zopiclone | Plasma | 0.5–150 ng/mL | Not specified | ≤10 | <11 | researchgate.net |

| Zopiclone-N-oxide | Plasma | 1–150 ng/mL | Not specified | ≤13 | <12 | researchgate.net |

| S-Zopiclone | Human Plasma | Not specified (LOQ: 0.500 ng/mL) | 0.500 ng/mL | Not specified | Not specified | ijpsr.com |

| R-Zopiclone | Human Plasma | Not specified (LOQ: 0.500 ng/mL) | 0.500 ng/mL | Not specified | Not specified | ijpsr.com |

| Zopiclone | Urine | 0.000500–3.00 μmol/L | Not specified | ≤10 | <11 | oup.com |

| Zopiclone | Whole Blood | Calibrators at 0.0025, 0.025, 0.25, 0.5 mg/kg | 0.002–0.005 mg/kg | Not specified | Not specified | scispace.com |

These parameters underscore the utility of this compound in establishing reliable analytical assays for preclinical PK studies.

Impact of Deuteration on Pharmacokinetic Parameters in Experimental Models

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612) (²H), can influence a molecule's pharmacokinetic profile through the kinetic isotope effect (KIE). The KIE describes the change in reaction rate when an atom is replaced by its isotope. Specifically, the C-D bond is stronger than the C-H bond, leading to lower vibrational frequencies. This difference can result in a slower rate of metabolism if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, particularly for cytochrome P450 (CYP) enzyme-mediated metabolism researchgate.netwikipedia.orgnih.govnih.gov.

While specific preclinical studies detailing the comparative pharmacokinetic impact of this compound versus non-deuterated zopiclone are not extensively detailed in the provided literature, the general principle suggests that strategically placed deuterium atoms can lead to:

Prolonged Half-Life: A reduced clearance rate often translates to an extended elimination half-life, potentially leading to sustained drug exposure juniperpublishers.comresearchgate.net.

Altered Metabolic Pathways: Deuteration can sometimes redirect metabolism to alternative pathways, potentially reducing the formation of undesirable or toxic metabolites researchgate.netnih.govresearchgate.net.

In the context of using this compound as an internal standard, it is assumed that its pharmacokinetic behavior closely mirrors that of the non-deuterated compound, allowing it to accurately reflect matrix effects and sample preparation losses. However, the broader application of deuteration in drug development, which this compound exemplifies, aims to leverage these KIE principles to optimize drug properties.

Utilization in Bioequivalence and Drug Interaction Studies (Preclinical Focus)

Bioequivalence Studies: In preclinical bioequivalence studies, the primary goal is to demonstrate that different formulations of a drug product deliver comparable amounts of the active pharmaceutical ingredient to the systemic circulation. This compound is indispensable in these studies as an internal standard for the accurate and precise quantification of zopiclone in biological samples (e.g., plasma). By ensuring reliable measurement of drug concentrations over time, this compound facilitates the determination of key PK parameters like Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) for each formulation. This allows for a robust comparison, confirming bioequivalence between different drug products in preclinical models.

Drug Interaction Studies: Preclinical drug interaction studies are designed to investigate how the co-administration of zopiclone with other xenobiotics affects its pharmacokinetic profile, or vice versa. Zopiclone's metabolism is primarily mediated by CYP enzymes, making it susceptible to interactions with CYP inducers or inhibitors e-lactancia.orgnih.gov. In such studies, this compound is crucial for accurately quantifying zopiclone levels in biological matrices when it is administered alongside a potential interacting agent. This precise quantification helps researchers determine if the interaction alters zopiclone's absorption, distribution, metabolism, or excretion, thereby providing critical data for predicting potential clinical drug-drug interactions. For example, if a co-administered drug inhibits zopiclone's metabolism, studies using this compound would reveal an increase in zopiclone plasma concentrations and potentially a prolonged half-life.

Compound List:

Zopiclone

this compound (Zopiclone-d8)

N-desmethyl zopiclone

Zopiclone N-oxide

S-Zopiclone

R-Zopiclone

Future Directions and Emerging Research Avenues for Deuterated Zopiclone

Integration of Deuterated Zopiclone (B121070) Analogs in Advanced Analytical Platforms

Deuterated compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards. researchgate.netacs.org Because they are chemically identical to the analyte but have a different mass, they can be used to accurately quantify the non-deuterated drug in complex biological matrices like plasma.

A prime example of this application is the use of S-Zopiclone d8 as an internal standard in a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. ijpsr.com This advanced analytical technique was developed for the sensitive and simultaneous determination of both S-zopiclone and R-zopiclone enantiomers in human plasma. ijpsr.com The use of a deuterated internal standard is crucial for achieving high precision and accuracy, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis. ijpsr.com

Future research is poised to expand the use of Zopiclone D8 and other deuterated analogs in increasingly sophisticated analytical platforms. These include:

High-Resolution Mass Spectrometry (HRMS): Integrating this compound with HRMS can improve the specificity and sensitivity of detection, allowing for more detailed metabolic profiling and the identification of previously unknown metabolites of zopiclone.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique provides insights into protein conformation and dynamics. nih.govyoutube.com While not a direct application of this compound as an internal standard, the principles of deuterium (B1214612) labeling are central. Future studies could use HDX-MS to investigate the structural changes in zopiclone's target receptors (e.g., subunits of the GABA-A receptor) upon binding, offering a deeper understanding of its mechanism of action. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR to avoid interference from hydrogen signals. clearsynth.com Furthermore, site-specific deuterium labeling of zopiclone could be used in advanced NMR studies to probe its binding orientation and interactions within the receptor pocket, providing valuable structural information for the design of next-generation hypnotics.

The development of these advanced analytical methods, reliant on stable-isotope labeled compounds like this compound, is essential for detailed pharmacokinetic and pharmacodynamic studies, supporting both clinical research and forensic toxicology. nih.govojp.gov

Computational Chemistry and Molecular Modeling for Deuterated Zopiclone Compounds

Computational chemistry and molecular modeling have become indispensable tools in modern drug design, offering the ability to predict and rationalize the effects of chemical modifications, including deuteration. alfa-chemistry.com For deuterated zopiclone, these computational approaches can illuminate the underlying mechanisms of the kinetic isotope effect and guide the design of new analogs with optimized properties.

Advanced computational models can be employed in several key areas:

Pharmacokinetic Simulations: Predictive models can simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated zopiclone. alfa-chemistry.com By calculating the activation energy required to break C-H versus C-D bonds, these models can predict which specific deuteration sites on the zopiclone molecule will most effectively slow metabolism by cytochrome P450 enzymes. fugaku100kei.jp

Molecular Dynamics (MD) Studies: MD simulations can reveal how deuterium substitution affects the bond strength, molecular stability, and interactions of zopiclone with its biological target. alfa-chemistry.com These simulations can model the dynamic behavior of the drug-receptor complex over time, providing insights into how the subtle changes in vibrational energy from deuteration might influence binding affinity and residence time.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for highly accurate calculations of the reaction mechanism of metabolic processes. By treating the active site of a metabolic enzyme with quantum mechanics and the surrounding environment with molecular mechanics, researchers can precisely model the C-H bond cleavage step and accurately predict the magnitude of the kinetic isotope effect for different deuteration positions on zopiclone.

These computational tools enable the rapid and cost-effective virtual screening of numerous deuteration scenarios before undertaking complex chemical synthesis. alfa-chemistry.com This rational, in silico approach to designing deuterated compounds is more efficient than traditional trial-and-error methods and is crucial for identifying the most promising candidates for development.

| Computational Technique | Application for Deuterated Zopiclone | Predicted Outcome |

| Pharmacokinetic Modeling | Predict ADME properties of various deuterated zopiclone analogs. | Identify optimal deuteration sites to slow metabolism and increase half-life. |

| Molecular Dynamics (MD) | Simulate the interaction of deuterated zopiclone with the GABA-A receptor. | Understand how deuteration affects binding affinity and drug-receptor stability. |

| QM/MM Simulations | Model the enzymatic C-H vs. C-D bond cleavage during metabolism. | Quantify the kinetic isotope effect to guide rational design of new analogs. |

Broadening the Scope of Deuterium Labeling in Drug Discovery and Development

The application of deuterium in medicinal chemistry is undergoing a significant expansion. Initially, the primary strategy was the "deuterium switch," which involved developing deuterated versions of already marketed drugs to improve their properties. nih.gov However, the field is now moving towards incorporating deuterium at the earliest stages of drug discovery to overcome pharmacokinetic challenges and create novel chemical entities. nih.govdatahorizzonresearch.com

The successful development and approval of drugs like deutetrabenazine and, more recently, deucravacitinib, which was the first de novo deuterated drug approved by the FDA, have validated this approach and paved the way for broader applications. nih.govfugaku100kei.jp This progress signals a promising future for the development of deuterated central nervous system (CNS) drugs, including potential therapeutic versions of deuterated zopiclone.

Future research directions in this area include:

Developing Deuterated "Eutomers": Zopiclone is a chiral drug, and its S-enantiomer (eszopiclone) possesses the majority of the therapeutic activity. ijpsr.com Future work could focus on creating deuterated versions of eszopiclone (B1671324) to combine the benefits of a single, more active enantiomer with the improved pharmacokinetic properties conferred by deuteration.

Targeting Metabolic "Soft Spots": By identifying the specific sites on the zopiclone molecule that are most susceptible to metabolic degradation, researchers can strategically place deuterium atoms to block these pathways. nih.gov This precision deuteration can not only extend the drug's half-life but also reduce the formation of potentially undesirable or active metabolites, leading to a cleaner pharmacological profile.

Investigating Deuteration for Other CNS Drugs: The principles applied to zopiclone can be extended to a wide range of CNS agents. The growing understanding of deuterium's effects on drug metabolism will likely spur the development of deuterated versions of other hypnotics, anxiolytics, and antidepressants, where improving metabolic stability and reducing patient-to-patient variability in drug exposure are significant clinical goals. datahorizzonresearch.com

The continued evolution of synthetic methodologies, analytical techniques, and computational power will further accelerate the integration of deuterium labeling into the mainstream of drug discovery, offering a powerful tool to refine and enhance the therapeutics of tomorrow. acs.orgdatahorizzonresearch.com

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the pharmacokinetics of Zopiclone D8?

- Methodological Answer : Rodent models are widely used to assess absorption, distribution, metabolism, and excretion (ADME) due to their physiological similarities to humans. For precise metabolite tracking, employ ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), as validated in toxicological studies . Ensure dose equivalence using allometric scaling based on body surface area. For human-relevant metabolism, consider primary hepatocyte cultures or microsomal assays to identify cytochrome P450 (CYP3A4/5) interactions .

Q. How do clinical trials establish the short-term efficacy of this compound in specific populations?

- Methodological Answer : Use double-blind, randomized, placebo-controlled trials (RCTs) with patient-reported outcomes (e.g., sleep quality on a 0–10 numerical rating scale) as primary endpoints. For example, in advanced cancer patients, a phase IV trial demonstrated significant improvements in sleep onset latency (SOL: 29 vs. 62 minutes, p=0.045) and quality (2.9 vs. 4.5, p=0.021) compared to placebo . Stratify participants by comorbidities and prior sedative use to control confounding variables.

Q. What statistical methods resolve contradictions in this compound’s safety profile across studies?

- Methodological Answer : Apply meta-analytic techniques to reconcile disparities. For instance, early trials reported minimal morbidity , while longitudinal cohort studies later identified dependence risks (27% to 48.3% misuse increase, p<0.01) . Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity in study designs (e.g., observational vs. RCTs).

Advanced Research Questions

Q. How can researchers design a cohort study to evaluate this compound’s abuse potential in real-world settings?

- Methodological Answer : Leverage pharmacovigilance databases (e.g., French Addictovigilance Network) to track dependence cases and prescription fraud . Calculate incidence rates using Poisson regression, adjusting for covariates like polypharmacy and psychiatric history. Incorporate forensic toxicology data (e.g., postmortem zopiclone concentrations ≥0.01 µg/g ) to quantify overdose risks.

Q. What experimental protocols optimize reproducibility in this compound’s neuropharmacological studies?

- Animal models : Use C57BL/6 mice for consistency in GABAA receptor subunit expression.

- Dosing : Administer this compound at 3–7.5 mg/kg (human-equivalent doses).

- Behavioral assays : Combine open-field tests (anxiolytic effects) and rotarod trials (motor impairment).

- Data reporting : Include raw data in supplementary materials per Beilstein Journal standards .

Q. How do researchers analyze conflicting data on this compound’s lethality in monointoxications?

- Methodological Answer : Compute the Fatal Toxicity Index (FTI) by correlating autopsy data with dispensed defined daily doses (DDD). In Sweden, zopiclone monointoxications accounted for 8% of fatalities (FTI = 0.05 deaths/DDD) . Use logistic regression to differentiate zopiclone-specific toxicity from polysubstance synergism, adjusting for blood alcohol levels and opioid co-ingestion.

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.